

A Comparative Guide to USP28 Inhibitors: FT206 and Alternatives

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Compound of Interest

Compound Name: FT206

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Ubiquitin-specific protease 28 (USP28) has emerged as a significant therapeutic target in oncology. As a deubiquitinating enzyme (DUB), USP28 plays a critical role in stabilizing a variety of oncoproteins, thereby promoting tumor cell proliferation and survival.^{[1][2]} Its inhibition offers a promising strategy for cancer treatment, particularly in cancers where oncoproteins like c-MYC are overexpressed.^{[1][3][4]} This guide provides a detailed comparison of **FT206**, a notable USP28 inhibitor, with other compounds targeting the same enzyme, supported by experimental data for an audience of researchers and drug development professionals.

Overview of USP28 and its Role in Cancer

Ubiquitination is a post-translational modification that typically marks proteins for degradation by the proteasome. Deubiquitinating enzymes reverse this process, rescuing proteins from degradation.^[1] USP28 stabilizes several key cancer-related proteins, including the transcription factor c-MYC, c-JUN, and DNA damage response proteins like 53BP1 and Chk2.^{[3][4][5]} High expression of USP28 is found in various cancers, such as colon, breast, and lung carcinomas, where it is essential for tumor-cell proliferation.^[3] By inhibiting USP28, the degradation of these oncoproteins can be promoted, leading to decreased cancer cell growth and survival.^[1]

Comparative Analysis of USP28 Inhibitors

Several small-molecule inhibitors have been developed to target USP28. While many show promise, they often exhibit dual specificity, also inhibiting the closely related enzyme USP25.^[6]

[7] This is due to a highly conserved binding cleft in both enzymes where these inhibitors act.[6]

[7][8] The following tables summarize the quantitative data for **FT206** and other key USP28 inhibitors.

Table 1: Inhibitor Potency and Selectivity

Inhibitor	Target(s)	IC50 / EC50 for USP28	IC50 / EC50 for USP25	Selectivity Profile	Reference(s))
FT206	USP28 / USP25	0.15 μ M (IC50)	1.01 μ M (IC50)	Preferentially inhibits USP28 over USP25.[9]	[10]
AZ1	USP28 / USP25	>30 μ M (EC50)	~10–30 μ M (EC50)	Pronounced activity towards USP25.[5][9]	[5]
Vismodegib	SMO / USP28 / USP25	4.41 \pm 1.08 μ M (IC50)	Not specified	FDA- approved SMO inhibitor, also targets USP28/25.[6] [11]	[11]
USP28-IN-4	USP28	0.04 μ M (IC50)	Not specified	Highly selective over USP2, USP7, USP8, USP9x, UCHL3, UCHL5.[12]	[12]
CT1113	USP28	Not specified	Not specified	Described as a potent and specific inhibitor of USP28.[13]	[13]

Table 2: Preclinical and Clinical Effects

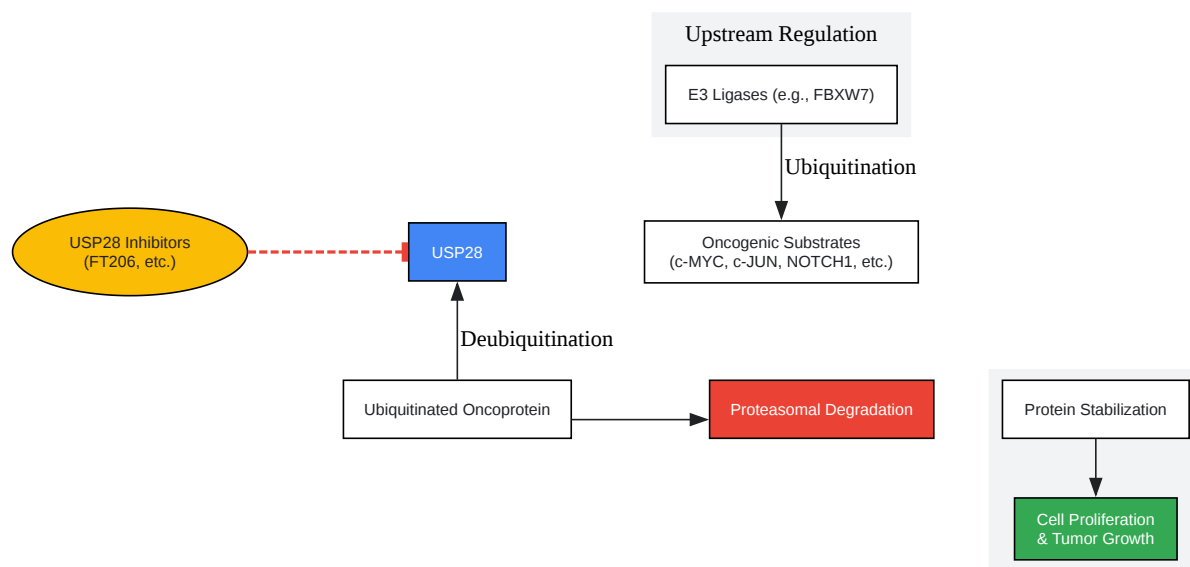
Inhibitor	Model System(s)	Key Effects	Clinical Status	Reference(s)
FT206	Lung Squamous Cell Carcinoma (LSCC) cells, mouse models	Reduces c-MYC, c-JUN, Δ p63 levels; impairs cell proliferation; induces tumor regression.[5][10]	Preclinical	[5]
AZ1	Non-small cell lung cancer (NSCLC) cells	Induces DNA damage and Noxa-mediated mitochondrial apoptosis.[14]	Preclinical	[14]
Vismodegib	Colorectal cancer cell lines	Induces cytotoxic effects; downregulates c-Myc, Notch1, and Tankyrase-1/2.[8][11]	FDA-approved (for BCC)	[8][11]
USP28-IN-4	Human colorectal cancer cells	Down-regulates c-Myc; inhibits colony formation; enhances sensitivity to Regorafenib.[12]	Preclinical	[12]
CT1113	Burkitt Lymphoma cells, AML patients	Induces c-MYC degradation; slows cell proliferation; induces apoptosis.[13][15]	Phase I trial (for AML).[13][15]	[13][15]

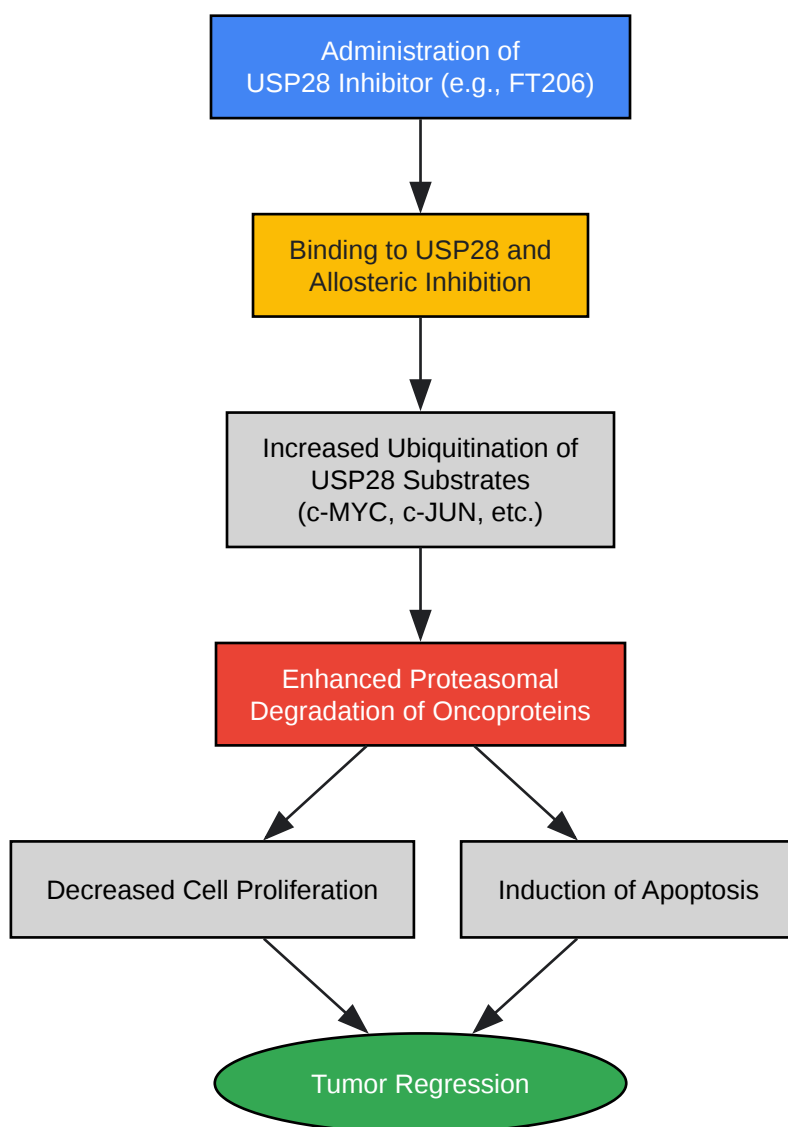
Signaling Pathways and Mechanisms of Action

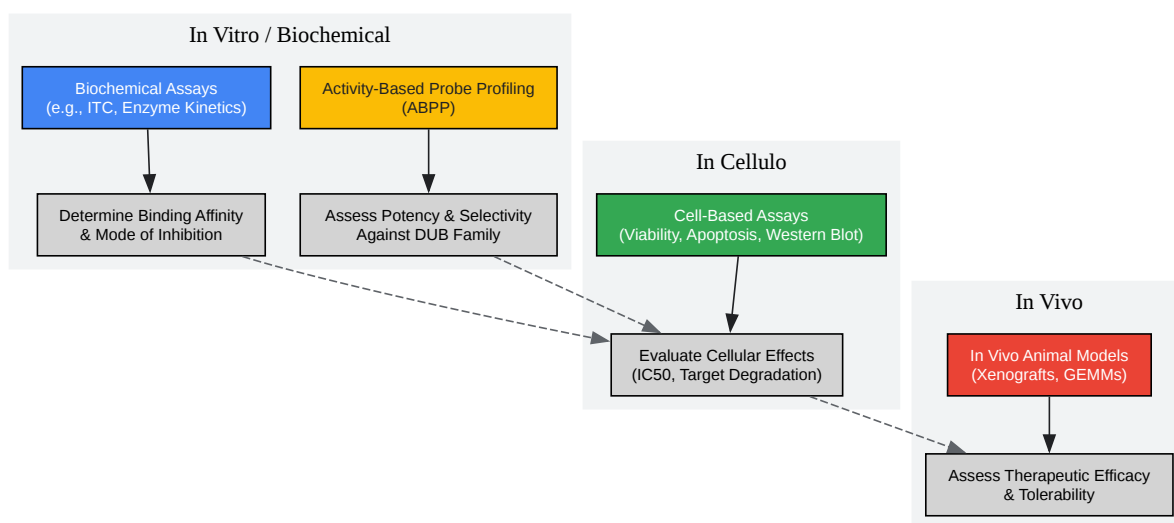
USP28 inhibitors function by binding to the enzyme and preventing it from deubiquitinating its substrates. This leads to the ubiquitination and subsequent proteasomal degradation of these substrates.

USP28 Signaling Pathway

The diagram below illustrates the central role of USP28 in stabilizing oncoproteins. Inhibition of USP28 leads to the degradation of these proteins, thereby suppressing cancer progression.







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